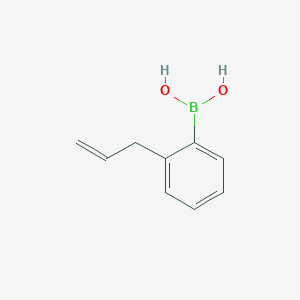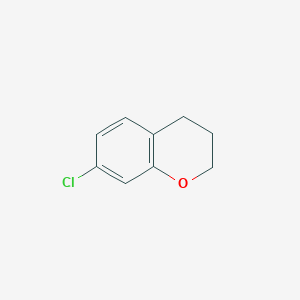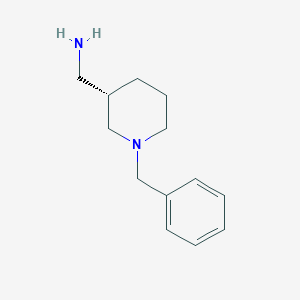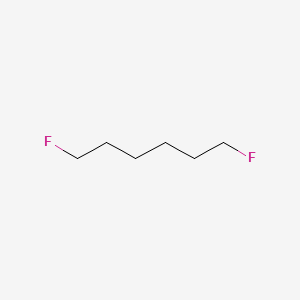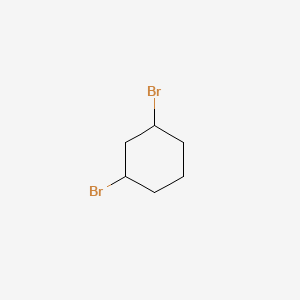
1,3-Dibromocyclohexane
描述
1,3-Dibromocyclohexane is an organic compound with the molecular formula C6H10Br2. It is a derivative of cyclohexane, where two bromine atoms are substituted at the 1 and 3 positions of the cyclohexane ring. This compound is known for its use in various chemical reactions and applications in scientific research.
准备方法
1,3-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The process involves the addition of bromine (Br2) to cyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions . The general reaction is as follows:
[ \text{Cyclohexene} + \text{Br}_2 \rightarrow \text{this compound} ]
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1,3-Dibromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexadiene or other unsaturated compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form cyclohexane.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium tert-butoxide (KOtBu) for elimination, and LiAlH4 for reduction .
科学研究应用
1,3-Dibromocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
作用机制
The mechanism of action of 1,3-dibromocyclohexane in chemical reactions typically involves the formation of a cyclic bromonium ion intermediate. This intermediate is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
1,3-Dibromocyclohexane can be compared with other dibromocyclohexane isomers, such as 1,2-dibromocyclohexane and 1,4-dibromocyclohexane. These compounds differ in the positions of the bromine atoms on the cyclohexane ring, leading to variations in their chemical reactivity and physical properties. For example, 1,2-dibromocyclohexane is commonly used in similar substitution and elimination reactions but may exhibit different stereochemical outcomes due to the proximity of the bromine atoms .
属性
IUPAC Name |
1,3-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAGUHVDXDPWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B3263287.png)
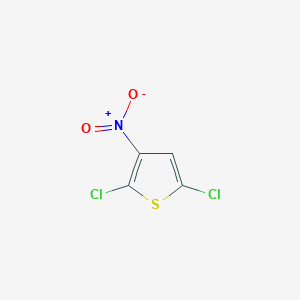
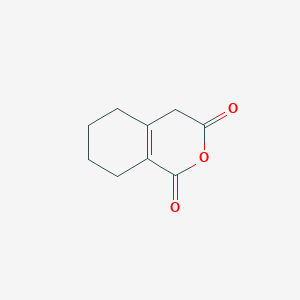
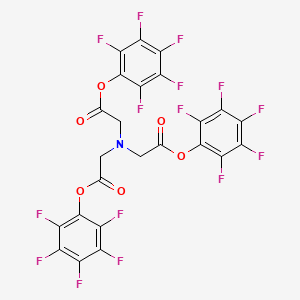
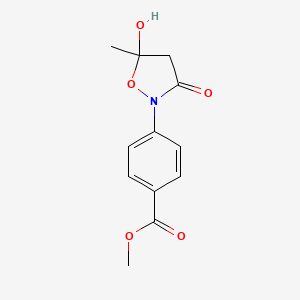
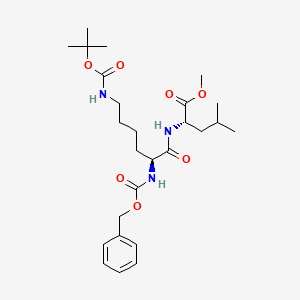
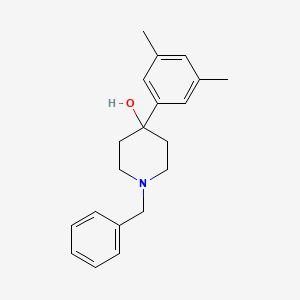
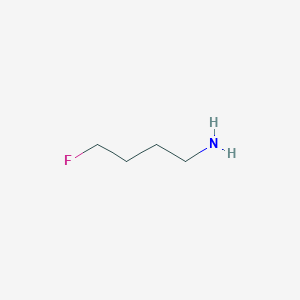
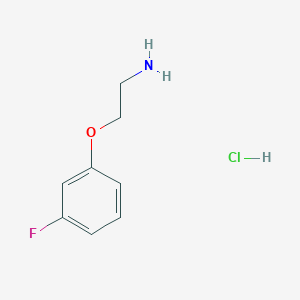
![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)
